4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a chemical compound with the CAS number 1909318-66-6. This compound is characterized by its unique molecular structure, which includes a piperidine ring and an oxadiazole moiety. Its molecular formula is C12H20ClN3O, and it has a molecular weight of 257.76 g/mol . The compound has garnered interest in various scientific fields due to its potential applications.
The compound is classified under the category of piperidine derivatives. It is synthesized from specific precursors that include both piperidine and oxadiazole functionalities. The presence of the 2-methylcyclopropyl group suggests that this compound may exhibit interesting biological activities, potentially making it useful in medicinal chemistry and pharmacology.
The synthesis of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves several steps:
The molecular structure of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can be represented as follows:
The three-dimensional conformation can be analyzed using computational chemistry techniques or X-ray crystallography if crystalline samples are available.
The chemical reactivity of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can be assessed through various types of reactions:
These reactions are critical for modifying the compound for enhanced biological properties or for synthesizing analogs for further study .
The physical properties of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
The potential applications of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride span various fields:
Further research is needed to fully elucidate its biological activity and potential therapeutic uses .
The 1,2,4-oxadiazole ring construction represents the foundational step in synthesizing the target compound. Two predominant methodologies dominate this synthesis: O-acylamidoxime cyclization and direct oxidative cyclization. The classical O-acylamidoxime route involves reacting amidoxime precursors (e.g., 2-methylcyclopropanecarboximidamide) with carboxylic acid derivatives. Notably, room-temperature protocols using tetrabutylammonium fluoride (TBAF) in anhydrous THF have gained prominence due to their compatibility with thermally sensitive intermediates. This method achieves cyclization within 1–12 hours at ambient conditions, yielding 70–95% of the oxadiazole core while preventing decomposition of labile substituents like the methylcyclopropyl group [2] [4].
For acid-sensitive components, microwave-assisted synthesis in aprotic bipolar solvents (e.g., DMSO) with inorganic bases (K₂CO₃) offers accelerated cyclization (10–30 minutes, 80–90°C), improving throughput by circumventing traditional reflux conditions [4]. Alternatively, NBS-mediated oxidative cyclization of N-acyl amidines provides a one-pot route under mild conditions (ethyl acetate, DBU base, 50°C, 1–2 hours), generating the oxadiazole ring via N–O bond formation with minimal byproducts [7].
Table 1: Comparative Analysis of Oxadiazole Cyclization Methods
Method | Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
TBAF-Catalyzed | THF, RT, 1–12 h | 70–95% | Ambient temp; preserves stereochemistry | Requires anhydrous conditions |
Microwave-Assisted | DMSO/K₂CO₃, 80–90°C, 10–30 min | 65–89% | Rapid; scalable for libraries | Limited substrate scope |
NBS-Mediated Oxidative | Ethyl acetate/DBU, 50°C, 1–2 h | 75–92% | One-pot; tolerates acid-sensitive groups | Brominated byproducts possible |
Incorporating the 2-methylcyclopropyl moiety at the oxadiazole C-3 position necessitates precise stereochemical management. Nucleophilic aromatic substitution (SNAr) is the principal strategy, where 3-chloro-1,2,4-oxadiazole intermediates react with 2-methylcyclopropylzinc reagents under Pd(0) catalysis (e.g., Pd(PPh₃)₄). This method preserves the cyclopropane ring’s stereointegrity while achieving 80–85% yields [2]. Crucially, trans-substituted cyclopropyl precursors are favored to avoid steric clashes during ring closure [8].
Steric and electronic modulation significantly impacts regioselectivity: Electron-withdrawing groups on the oxadiazole enhance electrophilicity at C-3, facilitating nucleophilic attack. Conversely, bulky α-substituents on the cyclopropane (e.g., ortho-methyl groups) can reduce coupling efficiency by 20–30% due to torsional strain. To mitigate epimerization, reactions are conducted at –20°C to 0°C using non-polar solvents (toluene) [6] [8].
Functionalization of the piperidine nitrogen involves two key pathways: alkylation of 4-(aminomethyl)piperidine with 3-(chloromethyl)-1,2,4-oxadiazoles, or reductive amination between oxadiazole aldehydes and piperidine. Alkylation employs K₂CO₃/DMF at 60°C, achieving moderate yields (60–70%) but often generating quaternary ammonium impurities from over-alkylation [6].
Reductive amination proves superior for the target compound: Condensation of 5-(chloromethyl)-3-(2-methylcyclopropyl)-1,2,4-oxadiazole with N-Boc-piperidine-4-carbaldehyde, followed by NaBH₃CN reduction in methanol, delivers the secondary amine in 85–90% yield. Subsequent Boc deprotection (HCl/dioxane) and salt formation yield the hydrochloride product. This method minimizes side products (<5%) and maintains oxadiazole stability [2] [6].
Effective protecting groups (PGs) are critical for managing reactivity during the synthesis sequence. The tert-butoxycarbonyl (Boc) group is optimal for piperidine nitrogen protection due to its orthogonal stability to oxadiazole-forming conditions and mild deprotection (TFA or HCl). Boc insertion occurs early via carbamate formation (Boc₂O, DMAP, CH₂Cl₂), shielding the amine during cyclopropane coupling or oxadiazole cyclization [4] [10].
For acid-labile substrates, carbobenzyloxy (Cbz) protection offers an alternative, though its removal requires catalytic hydrogenation, which risks reducing the oxadiazole ring. Recent advances utilize fluorenylmethyloxycarbonyl (Fmoc) in flow chemistry setups, enabling automated deprotection (piperidine/DMF) and reducing step isolation times by 40% [4].
Table 2: Protecting Group Performance in Target Compound Synthesis
Protecting Group | Installation Yield | Deprotection Conditions | Compatibility with Oxadiazole | Drawbacks |
---|---|---|---|---|
Boc | 95–98% | 4M HCl/dioxane, RT, 2h | Excellent | Acid-sensitive groups unstable |
Cbz | 90–93% | H₂/Pd-C, MeOH, 3h | Moderate (reduction risk) | Requires inert atmosphere |
Fmoc | 92–95% | 20% piperidine/DMF, 15 min | Excellent | High cost; solvent constraints |
Translating laboratory synthesis to industrial-scale production faces three key hurdles: purification complexity, cryogenic requirements, and catalyst costs. Chromatographic purification of intermediates (e.g., O-acylamidoximes) becomes impractical beyond kilogram-scale due to low throughput and solvent waste. Alternative solutions include crystallization-driven purification using heptane/ethyl acetate mixtures, reducing purification steps by 50% [6].
Low-temperature steps (–20°C) for stereocontrolled cyclopropane coupling demand specialized reactors, increasing operational costs by 25%. Continuous-flow systems mitigate this by enabling precise temperature control in compact modules, enhancing energy efficiency [4]. Finally, Pd-catalyzed steps necessitate ligand recycling; implementing polymer-immobilized Pd catalysts reduces metal leaching to <0.5 ppm and enables ≥15 reuse cycles without yield loss [6].
Table 3: Scalability Solutions for Industrial Manufacturing
Challenge | Laboratory Practice | Industrial Solution | Impact on Cost/Efficiency |
---|---|---|---|
Intermediate Purification | Column chromatography | pH-selective crystallization | Reduces solvent use by 60% |
Cryogenic Reactions | Batch reactors at –20°C | Continuous-flow microreactors | Cuts energy use by 40% |
Pd Catalyst Costs | Homogeneous Pd(PPh₃)₄ | Polymer-immobilized Pd nanoparticles | Lowers catalyst cost by 70% |
Oxadiazole Ring Stability | Low-temperature processing | Additives (BHT) to prevent oxidation | Increases yield by 12–15% |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2